1-(4-Fluorosulfonyloxyphenyl)triazole

Description

BenchChem offers high-quality 1-(4-Fluorosulfonyloxyphenyl)triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorosulfonyloxyphenyl)triazole including the price, delivery time, and more detailed information at info@benchchem.com.

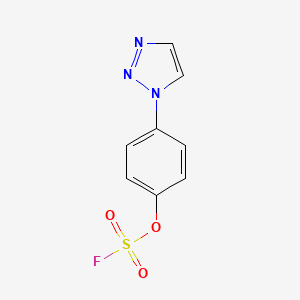

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorosulfonyloxyphenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-7(2-4-8)12-6-5-10-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGZEFKNDPTGFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=N2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contemporary Significance of 1,2,3 Triazole Scaffolds in Organic Synthesis

The 1,2,3-triazole ring system has become a ubiquitous structural motif in a vast array of chemical disciplines. frontiersin.org This five-membered heterocycle, composed of two carbon and three nitrogen atoms, exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). chemmethod.com The surge in its popularity can be largely attributed to the advent of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. frontiersin.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgnih.gov

The applications of 1,2,3-triazole scaffolds are remarkably diverse, spanning medicinal chemistry, materials science, and bioconjugation. In drug discovery, the triazole core is recognized as a bioisostere for amide bonds and other functional groups, offering improved metabolic stability and pharmacokinetic properties. nih.gov A multitude of triazole-containing compounds have been developed with a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. chemmethod.comresearchgate.net

Beyond pharmaceuticals, 1,2,3-triazoles are integral to the development of advanced materials. Their unique electronic properties and ability to form stable linkages make them valuable components in polymers, dendrimers, and functional dyes. The triazole unit can also act as a ligand for metal coordination, leading to the formation of novel catalysts and functional materials.

Strategic Utility of Fluorosulfonyloxy Aromatic Systems in Chemical Transformations

Aryl fluorosulfates, characterized by the -OSO₂F functional group attached to an aromatic ring, have emerged as powerful and versatile building blocks in organic synthesis. researchgate.net They are readily prepared from inexpensive and widely available phenols using sulfuryl fluoride (B91410) (SO₂F₂). researchgate.netsemanticscholar.org The fluorosulfonyloxy group is an excellent leaving group, comparable in reactivity to the commonly used triflate group, but offers advantages in terms of cost and atomic economy. semanticscholar.org

The primary utility of aryl fluorosulfates lies in their application as electrophilic partners in a wide array of cross-coupling reactions. researchgate.netnih.gov These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are fundamental to the construction of complex organic molecules. Aryl fluorosulfates have been successfully employed in Suzuki-Miyaura, Negishi, Stille, and Sonogashira cross-coupling reactions, demonstrating their broad applicability. semanticscholar.orgresearchgate.netrsc.org

The reactivity of the fluorosulfonyloxy group has also been harnessed in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, another concept developed by Sharpless and coworkers. researchgate.net This chemistry relies on the robust and reliable formation of covalent bonds through the reaction of sulfonyl fluorides with nucleophiles. The fluorosulfonyloxy group can act as a precursor to sulfonyl fluorides or participate directly in SuFEx reactions, further expanding its synthetic utility. researchgate.net

Historical Context and Emergence of 1 4 Fluorosulfonyloxyphenyl Triazole As a Research Target

Multistep Synthesis from Readily Available Precursors

A logical and common approach to synthesizing 1-(4-Fluorosulfonyloxyphenyl)triazole involves a sequential, multistep process. This strategy focuses on first building a stable precursor molecule, the 4-hydroxyphenyl triazole, which is then chemically modified to yield the final product.

The initial step in this synthetic sequence is the formation of a triazole ring bearing a 4-hydroxyphenyl substituent. The 1,2,3-triazole isomer is a common target, typically synthesized via cycloaddition reactions. researchgate.net One of the most robust methods is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. nih.gov For the synthesis of a 4-hydroxyphenyl triazole intermediate, this can be achieved by reacting 4-hydroxyphenylazide with a suitable alkyne or, more commonly, by reacting 4-ethynylphenol (B7805692) (4-hydroxyphenylacetylene) with an azide.

Another approach involves the condensation of α-diazo-1,3-dicarbonyl compounds with amines, which can be a regiospecific alternative to cycloaddition reactions for creating certain substituted triazoles. raco.cat For 1,2,4-triazole (B32235) derivatives, synthetic routes often involve the condensation of hydrazides with various reagents. For example, di(hydroxyphenyl)-1,2,4-triazole monomers have been synthesized by reacting bis(4-hydroxyphenyl) hydrazide with aniline (B41778) hydrochloride. scispace.com A general method for preparing trisubstituted 1,2,4-triazoles involves the sequential reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. researchgate.net

Table 1: Selected Synthetic Methods for Hydroxyphenyl-Substituted Triazoles

| Triazole Type | Reactants | Method | Reference |

|---|---|---|---|

| 1,2,3-Triazole | 4-Ethynylphenol + Organic Azide | Huisgen 1,3-Dipolar Cycloaddition | nih.gov |

| 1,2,3-Triazole | α-diazo-1,3-dicarbonyl + Amine | Condensation Reaction | raco.cat |

| 1,2,4-Triazole | Bis(4-hydroxyphenyl) hydrazide + Aniline HCl | Condensation/Cyclization | scispace.com |

Once the 4-hydroxyphenyl triazole precursor is obtained, the final step is the conversion of the phenolic hydroxyl (-OH) group into a fluorosulfonyloxy (-OSO₂F) group. This transformation is a type of esterification where the phenol (B47542) is reacted with a suitable sulfonylating agent. wikipedia.org

The most direct method for this conversion is the reaction with sulfuryl fluoride (SO₂F₂) gas, often in the presence of a base such as triethylamine (B128534) or diazabicycloundecene (DBU) to activate the phenol. The base deprotonates the phenol, forming a more nucleophilic phenoxide ion, which then attacks the sulfur atom of SO₂F₂. wikipedia.orgbritannica.com

Alternatively, sulfonyl fluorides can be synthesized from sulfonic acids. nih.gov If the corresponding 4-(triazol-1-yl)benzenesulfonic acid could be prepared, its conversion to the sulfonyl fluoride could be achieved using reagents like thionyl fluoride or Xtalfluor-E®. nih.gov Another indirect but well-established method is the conversion of a corresponding sulfonyl chloride to a sulfonyl fluoride using a fluoride source like potassium fluoride, often catalyzed by a crown ether. mdpi.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," offering high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-disubstituted 1,2,3-triazole isomer. nih.govingentaconnect.comnih.gov This makes it a highly attractive strategy for the synthesis of 1-(4-Fluorosulfonyloxyphenyl)triazole.

The CuAAC reaction requires two key building blocks: an azide and a terminal alkyne. nih.gov For the target molecule, there are two primary retrosynthetic pathways:

Pathway A: Reaction between 1-azido-4-(fluorosulfonyloxy)benzene and a simple alkyne (e.g., acetylene (B1199291) or a protected version thereof).

Pathway B: Reaction between 1-ethynyl-4-(fluorosulfonyloxy)benzene and a simple azide (e.g., sodium azide or an organic azide).

The synthesis of these precursors is critical. 1-Azido-4-(fluorosulfonyloxy)benzene can be prepared from 4-aminophenol. The amino group is first diazotized and converted to an azide. The resulting 4-azidophenol (B2928251) is then reacted with a fluorosulfonylating agent like SO₂F₂. Similarly, 1-ethynyl-4-(fluorosulfonyloxy)benzene can be synthesized from 4-iodophenol (B32979) via a Sonogashira coupling to introduce the ethynyl (B1212043) group, followed by the introduction of the fluorosulfonyloxy group.

A potentially more straightforward approach involves performing the CuAAC reaction on precursors with a hydroxyl group, such as 4-azidophenol or 4-ethynylphenol, and then introducing the fluorosulfonyloxy group in the final step, as described in section 2.1.2. nih.gov This avoids exposing the potentially sensitive fluorosulfonyloxy group to the various reagents used in precursor synthesis and the click reaction itself.

The CuAAC reaction is known for its reliability, but optimization is often necessary to achieve maximum efficiency. nih.gov Key parameters to consider include the copper source, reducing agent, ligands, solvent, and temperature.

Copper Source and Reducing Agent: The active catalyst is a copper(I) species. mdpi.com While Cu(I) salts like CuI or CuBr can be used directly, it is more common to generate Cu(I) in situ from a more stable and soluble Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose. beilstein-journals.orgnsf.gov

Ligands: Ligands can stabilize the Cu(I) catalyst, prevent disproportionation, and accelerate the reaction rate. tdl.org Tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand, although many other nitrogen-based ligands, including various triazoles themselves, have been shown to be effective. researchgate.net

Solvent: The CuAAC reaction is remarkably versatile in its choice of solvent. beilstein-journals.org It works well in a wide range of solvents, including water, t-butanol, DMF, DMSO, and mixtures thereof. nih.gov Aqueous solvent systems are often preferred for their environmental benefits.

Temperature: Most CuAAC reactions proceed efficiently at room temperature. nih.gov

Recent advances have focused on developing heterogeneous copper catalysts that can be easily separated from the reaction mixture and recycled, which is advantageous for industrial applications. nih.gov

Table 2: Typical Parameters for CuAAC Reaction Optimization

| Parameter | Common Choices | Purpose | Reference |

|---|---|---|---|

| Copper Source | CuSO₄·5H₂O, CuI, Cu(OAc)₂ | Provides the catalytic metal center | mdpi.comnsf.gov |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state | beilstein-journals.org |

| Ligand | TBTA, Bathophenanthroline | Stabilizes Cu(I), accelerates reaction | tdl.orgresearchgate.net |

| Solvent | H₂O/t-BuOH, DMF, DMSO, CH₂Cl₂ | Solubilizes reactants and catalyst | nih.govnih.gov |

| Temperature | Room Temperature | Mild conditions are usually sufficient | nih.gov |

Alternative and Emerging Synthetic Methodologies

Beyond the classical multistep and CuAAC approaches, several other methods are emerging for the synthesis of triazoles and sulfonyl fluorides. While not yet standard for this specific target molecule, they represent potential future pathways.

For triazole synthesis, metal-free click reactions have been developed, often requiring strain-promoted cycloaddition with cyclooctynes, which can be useful when copper might interfere with other functional groups. nih.gov Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are also known, but they typically yield the 1,5-disubstituted triazole regioisomer, which would be a different compound. rsc.org

For the introduction of the fluorosulfonyloxy group, new methods are continually being developed. Palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts has been reported as a way to form aryl sulfonyl fluorides. rsc.org Electrochemical methods offer an environmentally benign approach, capable of generating sulfonyl fluorides from widely available thiols or disulfides in combination with potassium fluoride, avoiding harsh oxidants. acs.org Additionally, photocatalytic methods have been explored for the synthesis of sulfonyl fluorides from precursors like diazonium salts, providing a mild, light-driven alternative. mdpi.com These advanced techniques could potentially be adapted for the synthesis of 1-(4-Fluorosulfonyloxyphenyl)triazole or its key intermediates.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), stand as a cornerstone for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govacs.org This powerful "click chemistry" reaction offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal method for the synthesis of the 1-(4-hydroxyphenyl)triazole precursor. nih.govwikipedia.org

The general approach involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst. To synthesize 1-(4-hydroxyphenyl)triazole, two primary pathways can be envisioned:

Pathway A: The reaction of 4-azidophenol with a suitable terminal alkyne.

Pathway B: The reaction of 4-ethynylphenol with a suitable azide.

The copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, facilitates the formation of the 1,4-disubstituted triazole ring with high regioselectivity. wikipedia.org The reaction is typically carried out in a variety of solvents, including mixtures of water and organic solvents like tert-butyl alcohol. scielo.br

Table 1: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Conditions |

| Catalyst | Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with a reducing agent (e.g., sodium ascorbate) or a Copper(I) salt (e.g., CuI) |

| Reactants | An organic azide and a terminal alkyne |

| Solvent | Mixtures of water and organic solvents (e.g., tert-butyl alcohol, ethanol, acetonitrile) |

| Temperature | Typically room temperature |

| Atmosphere | Often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst |

The versatility of the CuAAC reaction allows for the synthesis of a wide array of 1,4-disubstituted 1,2,3-triazoles with various functional groups. acs.orgscielo.br The resulting 1-(4-hydroxyphenyl)triazole serves as a key intermediate, poised for the subsequent introduction of the fluorosulfonyloxy group.

Direct Functionalization Methods for Triazole-Substituted Aromatics

Once the 1-(4-hydroxyphenyl)triazole precursor is obtained, the next critical step is the introduction of the fluorosulfonyloxy group onto the phenyl ring. This is achieved through the direct functionalization of the hydroxyl group.

The most direct method for this transformation is the reaction of the phenolic hydroxyl group with a suitable fluorosulfonylating agent. Sulfuryl fluoride (SO₂F₂) is a common and effective reagent for this purpose. researchgate.net The reaction, often carried out in the presence of a base, converts the phenol to the corresponding fluorosulfate ester.

The general reaction can be depicted as follows:

1-(4-hydroxyphenyl)triazole + SO₂F₂ → 1-(4-fluorosulfonyloxyphenyl)triazole + HF

This fluorosulfonylation reaction is a key step in the synthesis of aryl fluorosulfates and is a part of the broader field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net The reactivity of the phenolic hydroxyl group allows for a straightforward and efficient conversion to the desired fluorosulfonyloxy functionality.

Table 2: Reagents for the Fluorosulfonylation of Phenols

| Reagent | Description |

| **Sulfuryl fluoride (SO₂F₂) ** | A gas that is a common reagent for the synthesis of fluorosulfates from phenols. |

| 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | A crystalline salt that can also be used as a fluorosulfonylating agent for phenols. researchgate.net |

The successful synthesis of 1-(4-fluorosulfonyloxyphenyl)triazole hinges on the effective combination of these two synthetic stages: the robust and reliable formation of the triazole ring via transition metal-catalyzed coupling, followed by the efficient and direct functionalization of the phenolic precursor.

Reactivity of the Fluorosulfonyloxy Moiety

The fluorosulfonyloxy (-OSO₂F) group attached to the phenyl ring is a highly effective leaving group, rendering the ipso-carbon susceptible to nucleophilic attack and oxidative addition by transition metals. Its reactivity is often compared to, and in some cases surpasses, that of the widely used triflate (-OTf) group. This reactivity makes it a versatile handle for modifying the molecule. nih.gov

The strong electron-withdrawing nature of the -OSO₂F group activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). While direct displacement of the fluorosulfonyloxy group by common nucleophiles is not as prevalent as its use in cross-coupling, the underlying principle of its excellent leaving group ability is key. More significantly, the sulfur atom itself is an electrophilic center. This dual reactivity is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions. In a SuFEx process, a nucleophile attacks the sulfur center, leading to the displacement of the fluoride ion. nih.govrsc.org

Aryl fluorosulfates can also undergo isotopic exchange with a fluoride source, such as ¹⁸F⁻, a reaction that is foundational for producing PET imaging agents. This process proceeds rapidly at room temperature, highlighting the exceptional reactivity of the S-F bond within the fluorosulfate moiety. nih.gov

The most prominent pathway for the functionalization of the aryl fluorosulfate moiety is through transition metal-catalyzed cross-coupling reactions. Aryl fluorosulfates have emerged as powerful and versatile electrophilic partners, serving as cost-effective and more atom-economical alternatives to aryl triflates. nih.govresearchgate.netrsc.org

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions: 1-(4-Fluorosulfonyloxyphenyl)triazole is an excellent candidate for various palladium- and nickel-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an oxidative addition of the catalyst into the C–O bond of the fluorosulfate group.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form biaryl compounds. Aryl fluorosulfates have demonstrated high yields in these reactions, often superior to other traditional electrophiles. nih.gov

Negishi Coupling: Coupling with organozinc reagents. This method is noted for its high degree of site-selectivity, where functionalization occurs exclusively at the carbon attached to the fluorosulfate group, even in the presence of other halogens like chlorine. researchgate.netscispace.com

Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes. nih.gov

Heck Coupling: Formation of substituted alkenes by reacting with an alkene. scispace.com

The reactivity in these couplings can be influenced by the electronic nature of the substituents on the aryl fluorosulfate, although they are generally effective with both electron-rich and electron-poor systems. scispace.com

| Coupling Type | Aryl Fluorosulfate Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Acetylphenyl fluorosulfate | Phenylboronic acid | Pd(OAc)₂, Et₃N, H₂O | 4-Acetylbiphenyl | 98 | nih.gov |

| Negishi | 4-Chlorophenyl fluorosulfate | PhZnCl | Pd₂(dba)₃, SPhos, THF | 4-Chloro-1,1'-biphenyl | 98 | researchgate.net |

| Sonogashira | Phenyl fluorosulfate | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Diphenylacetylene | 95 | nih.gov |

| Stille | 2-Naphthyl fluorosulfate | (Tributylstannyl)thiophene | Pd(PPh₃)₄, THF | 2-(Thiophen-2-yl)naphthalene | 85 | researchgate.net |

Chemical Transformations Involving the Triazole Ring

The 1,2,3-triazole ring is an aromatic heterocycle known for its high stability. It is generally resistant to oxidative and reductive conditions, as well as strong acids and bases. lifechemicals.com However, the ring can undergo specific chemical transformations, particularly functionalization at its nitrogen or carbon atoms.

For a 1-substituted triazole such as 1-(4-fluorosulfonyloxyphenyl)triazole, further N-functionalization involves reaction at the N2 or N3 positions. The most common transformation is N-alkylation to form a cationic triazolium salt. This reaction typically proceeds by treating the triazole with an alkylating agent, such as an alkyl halide. researchgate.netnih.gov The quaternization introduces a positive charge, significantly altering the electronic properties of the molecule.

While direct N-alkylation of NH-1,2,3-triazoles can lead to mixtures of N1 and N2 isomers, the pre-existing N1-phenyl substituent in the target molecule directs further alkylation to the other nitrogen atoms. nih.gov Gold-catalyzed reactions with vinyl ethers have also been shown to achieve selective N2-alkylation of NH-1,2,3-triazoles, a strategy that could potentially be adapted. nih.gov

| Triazole Substrate | Alkylating Agent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Methyl-1,2,4-triazole | 1,1,1-Trifluoro-3-iodopropane | Neat, 100-120 °C | 1-Methyl-4-(3,3,3-trifluoropropyl)-1,2,4-triazolium iodide | >98 | nih.gov |

| 4-Phenyl-4H-1,2,4-triazole | Benzyl bromide | Acetonitrile, reflux | 1-Benzyl-4-phenyl-4H-1,2,4-triazol-1-ium bromide | - | researchgate.net |

| 4-Phenyl-NH-1,2,3-triazole | Ethyl vinyl ether | AuCl(IPr)/AgOTf, DCE, 60 °C | 2-(1-Ethoxyethyl)-4-phenyl-2H-1,2,3-triazole | 92 | nih.gov |

The 1-aryl-1,2,3-triazole ring is an electron-rich, stable aromatic system. As such, it does not typically participate directly as a 1,3-dipole or dipolarophile in conventional cycloaddition reactions. Its primary reactivity often involves functionalization of the existing ring rather than participation in ring-forming cycloadditions.

However, the triazole ring can be modified to become reactive. For instance, N-sulfonyl-1,2,3-triazoles can undergo rhodium-catalyzed reactions where they serve as precursors to rhodium azavinyl carbenes, which then participate in transformations like cyclopropanation. nih.gov This pathway involves a denitrogenative ring-opening, which is specific to the N-sulfonyl activating group and not directly applicable to the N-phenyl group in 1-(4-fluorosulfonyloxyphenyl)triazole.

A more relevant transformation is the direct C-H functionalization of the triazole ring. Palladium-catalyzed direct arylation at the C5 position of 1-substituted-1,2,3-triazoles has been developed, providing a route to fully substituted triazoles. nih.govacs.org This reaction proceeds with aryl bromides and represents a powerful method for elaborating the triazole core without engaging in a cycloaddition.

Reaction Mechanisms and Computational Elucidations

Understanding the reactivity of 1-(4-fluorosulfonyloxyphenyl)triazole requires insight into the mechanisms of its constituent parts.

Fluorosulfonyloxy Moiety Mechanisms: The mechanism of nucleophilic aromatic substitution (SNAr) on activated aryl systems can vary. While traditionally viewed as a stepwise process involving a stable Meisenheimer intermediate, recent studies on reactions involving aryl fluorides and azole nucleophiles suggest that many of these reactions exist on a mechanistic continuum between stepwise and concerted pathways. nih.govrsc.org Density Functional Theory (DFT) calculations support the existence of a borderline mechanism for many industrially relevant SNAr reactions. nih.gov

In transition metal-catalyzed cross-coupling, the mechanism is initiated by the oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) to the C-OSO₂F bond. nih.gov Computational studies have investigated this step, suggesting that the activation barrier for aryl fluorosulfates is virtually identical to that for aryl triflates, explaining their comparable reactivity. researchgate.net The subsequent steps involve transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. nih.gov

Triazole Ring Mechanisms and Electronic Properties: DFT calculations are instrumental in understanding the reactivity of the triazole ring. acs.orgdnu.dp.uanih.gov These studies help to determine electron density, HOMO-LUMO energy gaps, and electrostatic potential, which predict the most likely sites for electrophilic or nucleophilic attack. acs.orgresearchgate.net For 1-phenyl-1,2,3-triazole, computational studies show that the C5 position is often the most susceptible to electrophilic attack, which aligns with the observed regioselectivity in direct C-H arylation reactions. acs.org

The mechanism for rhodium-catalyzed reactions of N-sulfonyl triazoles involves the formation of a rhodium iminocarbenoid intermediate following the loss of N₂. researchgate.netacs.org This highly reactive intermediate is central to the subsequent transformations. While not directly applicable to the N-phenyl triazole , these mechanistic studies highlight how activation of the triazole ring can lead to unique reactivity pathways. rsc.org

Investigation of Rate-Determining Steps

In a typical SuFEx reaction, the sulfur(VI) center is attacked by a nucleophile, leading to the displacement of the fluoride ion. The rate of this process can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. For the reaction of aryl fluorosulfates with silylated hydroxy groups, for instance, the reaction is thought to proceed via a nucleophilic attack of the silylated oxygen on the sulfur atom. The efficiency of SuFEx reactions and the stability of the resulting bonds have made them valuable in polymer chemistry. researchgate.net

The general mechanism for a SuFEx reaction involves the activation of the sulfonyl fluoride, followed by nucleophilic attack. In some cases, a catalyst may be employed to accelerate the reaction. For example, the use of a synergistic BTMG-HMDS catalytic system has been shown to accelerate SuFEx click chemistry. nih.gov In such catalyzed reactions, the formation of a more reactive intermediate or the stabilization of the transition state can alter the energy profile of the reaction, though the fundamental steps remain similar.

While direct kinetic studies on 1-(4-Fluorosulfonyloxyphenyl)triazole are not extensively reported in the literature, analogies can be drawn from studies on other aryl sulfonyl fluorides. The rate-determining step in these reactions is generally considered to be the nucleophilic attack on the sulfur center. The stability of the S-F bond in sulfonyl fluorides makes them relatively stable compared to other sulfonyl halides, and thus the initial step of bond-breaking or nucleophilic addition is often the highest energy barrier to overcome. mdpi.com

Factors that can influence the rate-determining step in reactions of 1-(4-Fluorosulfonyloxyphenyl)triazole are summarized in the table below.

| Factor | Influence on Rate-Determining Step |

| Nucleophile Strength | A more potent nucleophile will more readily attack the electrophilic sulfur center, potentially lowering the activation energy of the nucleophilic addition step. |

| Catalyst | Catalysts can facilitate the reaction by activating the sulfonyl fluoride, making the sulfur atom more electrophilic, or by stabilizing the transition state. nih.gov |

| Solvent Polarity | The polarity of the solvent can influence the stability of charged intermediates and transition states. Protic solvents may stabilize the departing fluoride ion through hydrogen bonding. researchgate.net |

| Leaving Group Ability | The fluoride ion is a reasonably good leaving group, and its departure is a key part of the reaction. Factors that stabilize the fluoride ion will favor the forward reaction. |

Transition State Analysis in Key Transformations

Transition state analysis provides a theoretical snapshot of the highest energy point along the reaction coordinate, offering insights into the bonding and geometry of the molecule as it transforms from reactant to product. For key transformations of 1-(4-Fluorosulfonyloxyphenyl)triazole, computational studies on analogous systems help to elucidate the nature of these transient species.

In a SuFEx reaction, the transition state for the nucleophilic attack on the sulfur(VI) center is generally characterized by a trigonal bipyramidal geometry around the sulfur atom. In this arrangement, the incoming nucleophile and the departing fluoride ion occupy the axial positions, while the two oxygen atoms and the phenyl group reside in the equatorial plane. Energy decomposition analysis of transition state structures can help to quantify the stereoelectronic effects at play. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are instrumental in modeling these transition states. mdpi.comnih.gov For example, in the reaction of a sulfonyl fluoride with a nucleophile, the calculated transition state structure would show an elongated S-F bond and a newly forming bond between the sulfur and the nucleophile. The calculated vibrational frequencies of the transition state would exhibit a single imaginary frequency corresponding to the motion along the reaction coordinate.

The table below summarizes key parameters that might be expected from a transition state analysis of a SuFEx reaction involving an aryl sulfonyl fluoride, based on computational studies of similar reactions.

| Parameter | Description | Typical Findings in Analogous Systems |

| S-F Bond Length | The length of the bond between the sulfur and the departing fluorine atom. | Elongated compared to the ground state of the reactant, indicating bond breaking. |

| S-Nucleophile Bond Length | The length of the bond being formed between the sulfur and the incoming nucleophile. | Longer than a typical covalent bond, indicating a partial bond. |

| Geometry around Sulfur | The arrangement of atoms around the central sulfur atom. | Distorted trigonal bipyramidal. |

| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate. | One imaginary frequency, confirming the structure as a true transition state. |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | Varies depending on the specific reactants and conditions, but provides a measure of the reaction rate. |

While the mechanistic details for reactions of 1-(4-Fluorosulfonyloxyphenyl)triazole are not yet fully elucidated through direct experimental studies, the principles of SuFEx chemistry and computational modeling of related systems provide a strong framework for understanding its reactivity. nih.gov The key transformations are believed to proceed through well-defined transition states, with the rate of reaction being governed by the factors that influence the energy of these transient structures.

Applications of 1 4 Fluorosulfonyloxyphenyl Triazole As a Versatile Synthon

Building Block for Functional Organic Materials

The distinct properties of 1-(4-Fluorosulfonyloxyphenyl)triazole make it an excellent candidate as a fundamental building block for a variety of functional organic materials. The presence of both a stable aromatic triazole core and a highly reactive sulfonyl fluoride (B91410) group allows for its incorporation into larger molecular systems, such as polymers and supramolecular assemblies. This dual functionality enables the design of materials with tailored electronic, optical, and recognition properties.

Synthesis of Polymer Precursors and Monomers

In the realm of polymer chemistry, 1-(4-Fluorosulfonyloxyphenyl)triazole shows considerable promise as a precursor for the synthesis of novel monomers. The triazole ring can be integrated into polymer backbones to enhance thermal stability and introduce specific functionalities. rsc.org The reactive fluorosulfonyl group can be exploited for polymerization reactions or for post-polymerization modification, allowing for the introduction of a wide range of functional groups.

The synthesis of vinyl-functionalized triazoles has been demonstrated as a viable route to new monomer families. psu.edu By analogy, 1-(4-Fluorosulfonyloxyphenyl)triazole can be envisioned as a precursor to monomers for poly(1,2,4-triazole)s, which are known for their high thermal stability. scispace.com The general synthetic approach would involve the modification of the phenyl ring or the triazole itself to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting monomers could then be subjected to polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined polymers. psu.edu

Below is an interactive data table summarizing potential polymer precursors derivable from 1-(4-Fluorosulfonyloxyphenyl)triazole and their prospective applications.

| Polymer Precursor/Monomer | Potential Polymerization Method | Potential Polymer Properties |

| Vinyl-functionalized 1-(4-Fluorosulfonyloxyphenyl)triazole | RAFT, Free Radical | Thermally stable, functionalizable |

| Acrylate-functionalized 1-(4-Fluorosulfonyloxyphenyl)triazole | RAFT, Anionic | Optically active, high refractive index |

| Di(hydroxyphenyl)-1,2,4-triazole derived from the subject compound | Nucleophilic Aromatic Substitution | High-performance thermoplastics, membranes for gas separation |

Integration into Supramolecular Architectures

The field of supramolecular chemistry benefits from building blocks that can participate in directional and reversible non-covalent interactions. The 1,2,3-triazole ring is particularly adept at forming hydrogen bonds, halogen bonds, and anion-π interactions, making it a valuable component in the design of complex supramolecular architectures. rsc.orgresearchgate.net The fluorosulfonyloxyphenyl moiety in 1-(4-Fluorosulfonyloxyphenyl)triazole can be utilized to covalently link the triazole unit to other molecular components, thereby directing the self-assembly process.

Macrocycles containing 1,2,3-triazolium units, which can be derived from 1,2,3-triazoles, have been shown to be excellent receptors for anions. beilstein-journals.org The synthesis of such macrocycles often involves "click chemistry," a versatile set of reactions for which triazoles are a hallmark. rsc.org The subject compound can serve as a key intermediate in the synthesis of larger, pre-organized host molecules for ion recognition and sensing applications.

Role in Catalyst Development and Ligand Design

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Triazole derivatives have been successfully employed as ligands in metal-catalyzed reactions and as scaffolds for organocatalysts. The structural features of 1-(4-Fluorosulfonyloxyphenyl)triazole make it a promising candidate for the design of novel catalytic systems.

Preparation of Triazole-Based Ligands for Metal Catalysis

Triazole-based ligands have found widespread use in transition metal catalysis due to their strong coordination to metal centers and their electronic tunability. nih.gov The nitrogen atoms of the triazole ring can effectively coordinate with a variety of metals, including palladium, copper, and rhodium. The fluorosulfonyloxyphenyl group of 1-(4-Fluorosulfonyloxyphenyl)triazole can be used to anchor the triazole ligand to a solid support or to introduce additional functional groups that can modulate the catalytic activity.

For instance, triazole-based monophosphine ligands, known as ClickPhos, have been successfully used in palladium-catalyzed cross-coupling reactions. nih.gov The synthesis of such ligands often involves the 1,3-dipolar cycloaddition of azides and acetylenes. 1-(4-Fluorosulfonyloxyphenyl)triazole could be chemically modified to incorporate a phosphine (B1218219) moiety, leading to a new class of ligands for cross-coupling reactions. Furthermore, sulfonate-functionalized 1,2,4-triazole (B32235) ligands have been used to construct coordination networks with metal ions like Cd²⁺. rsc.orgresearchgate.net

The following table presents potential triazole-based ligands that could be synthesized from 1-(4-Fluorosulfonyloxyphenyl)triazole and their applications in metal catalysis.

| Ligand Type | Target Metal Catalyst | Potential Catalytic Application |

| Phosphine-functionalized phenyltriazole | Palladium, Rhodium | Suzuki-Miyaura coupling, Buchwald-Hartwig amination |

| N-heterocyclic carbene (NHC) precursor from triazole | Ruthenium, Iridium | Olefin metathesis, transfer hydrogenation |

| Bidentate N,N-ligand with functionalized sidearm | Copper, Iron | Atom transfer radical polymerization (ATRP) |

Exploration in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Triazoles and their derivatives have been investigated as organocatalysts, particularly in their triazolium salt form, which can act as N-heterocyclic carbene (NHC) precursors. These NHCs are effective catalysts for a variety of transformations, including benzoin (B196080) condensations and Stetter reactions.

The synthesis of triazolium salts from 1-(4-Fluorosulfonyloxyphenyl)triazole would involve N-alkylation of the triazole ring. The resulting triazolium salt could then be deprotonated to generate the corresponding NHC. The fluorosulfonyloxyphenyl group could influence the electronic properties of the NHC, potentially leading to enhanced catalytic activity or selectivity.

Contributions to Advanced Synthetic Methodologies

The unique reactivity of the fluorosulfonyloxy group, combined with the versatility of the triazole core, allows 1-(4-Fluorosulfonyloxyphenyl)triazole to be a valuable tool in the development of new synthetic methods. The fluorosulfonyl group is a powerful leaving group and can participate in a range of nucleophilic substitution reactions.

One of the most significant contributions of triazoles to synthetic chemistry is their central role in "click chemistry". nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. While 1-(4-Fluorosulfonyloxyphenyl)triazole is already a triazole, its functional groups can be used to introduce azide (B81097) or alkyne functionalities into other molecules, thereby enabling their participation in click reactions for the construction of more complex structures.

Furthermore, 1-sulfonyl-1,2,3-triazoles have been shown to be promising reagents in the synthesis of other nitrogen-containing heterocycles through rhodium-catalyzed transannulation reactions. nih.gov These reactions proceed through a denitrogenative pathway, allowing for the conversion of the triazole ring into other valuable heterocyclic systems like imidazolones and thiazoles. nih.gov The fluorosulfonyloxyphenyl group in the subject compound could potentially influence the course of these transformations, opening up new avenues for heterocyclic synthesis.

The direct C-H functionalization of triazole rings is another area where derivatives of 1-(4-Fluorosulfonyloxyphenyl)triazole could be employed. nih.govbohrium.com Palladium-catalyzed direct arylation of 1,2,3-triazoles allows for the introduction of aryl groups at the C5 position, providing a route to fully substituted triazoles. bohrium.com

Reagent in Diverse Organic Reactions

The utility of 1-(4-fluorosulfonyloxyphenyl)triazole as a reagent stems from the electrophilic nature of the sulfur atom in the fluorosulfonyloxy group and the excellent leaving group ability of the triazole moiety. nih.govresearchgate.net This combination allows for a range of nucleophilic substitution reactions at the sulfur center, enabling the introduction of the sulfonyl group into various organic molecules.

One of the primary applications of this compound is in reactions analogous to SuFEx click chemistry. rsc.orgnih.gov The fluorosulfonyl group can react with a variety of nucleophiles, including phenols, amines, and thiols, to form stable sulfonate, sulfonamide, and thiosulfonate linkages, respectively. The triazole portion of the molecule acts as a superior leaving group compared to fluoride in certain contexts, a concept central to SuTEx chemistry. nih.govresearchgate.netresearchgate.net This enhanced reactivity can lead to milder reaction conditions and broader substrate scope.

Below is a table summarizing the types of organic reactions where 1-(4-fluorosulfonyloxyphenyl)triazole can be employed as a key reagent:

| Reaction Type | Nucleophile | Resulting Linkage | Significance |

| Sulfonylation of Phenols | Aryl or Alkyl Alcohols | Aryl/Alkyl Sulfonate | Formation of stable esters with applications in medicinal chemistry and materials science. |

| Sulfamoylation of Amines | Primary or Secondary Amines | Sulfonamide | Synthesis of sulfonamides, a common motif in pharmaceuticals. |

| Thiosulfonylation | Thiols | Thiosulfonate | Access to thiosulfonates, which are valuable intermediates in organic synthesis. |

| Covalent Modification of Biomolecules | Tyrosine, Lysine, Serine, Histidine residues in proteins | Covalent adducts | Use in chemical biology for protein labeling, activity-based protein profiling, and drug discovery. nih.gov |

Detailed research findings indicate that the reactivity of sulfonyl-triazoles can be significantly higher than their sulfonyl fluoride counterparts, with some studies reporting a roughly four-fold increase in reactivity. nih.gov This allows for reactions to proceed efficiently under mild conditions, often at room temperature, which is advantageous for the synthesis of sensitive or complex molecules.

Precursor for Complex Molecular Systems

The role of 1-(4-fluorosulfonyloxyphenyl)triazole as a precursor for complex molecular systems is a direct extension of its reactivity as a versatile synthon. By strategically employing this building block, chemists can construct elaborate molecules with diverse functionalities and potential applications in various scientific fields.

The ability to form robust covalent linkages through SuFEx-type reactions makes 1-(4-fluorosulfonyloxyphenyl)triazole an ideal candidate for the synthesis of polymers, dendrimers, and other macromolecular structures. The resulting sulfonyl-containing polymers can exhibit unique physical and chemical properties, such as high thermal stability and specific recognition capabilities.

Furthermore, in the realm of medicinal chemistry and drug discovery, this compound can be used to link different molecular fragments together to create novel drug candidates. rsc.orgresearchgate.net The sulfonyl group can act as a stable and biocompatible linker, connecting a pharmacophore to a targeting moiety or a solubilizing group. The triazole component itself is a well-established pharmacophore in many approved drugs, adding another layer of potential biological activity. rsc.orgfrontiersin.org

The following table illustrates the potential of 1-(4-fluorosulfonyloxyphenyl)triazole as a precursor for various complex molecular systems:

| Class of Complex Molecule | Synthetic Strategy | Potential Applications |

| Functional Polymers | Polycondensation reactions with diols or diamines | Advanced materials, drug delivery systems, and sensors. |

| Dendrimers | Divergent or convergent synthesis approaches | Catalysis, gene delivery, and nanoscale containers. |

| Bioconjugates | Covalent modification of proteins, peptides, or nucleic acids | Diagnostic tools, therapeutic agents, and probes for studying biological processes. researchgate.net |

| Multi-component Therapeutics | Linking of different bioactive molecules | Combination therapies, targeted drug delivery, and prodrugs. |

The development of SuTEx chemistry, which highlights the utility of triazoles as leaving groups in sulfur(VI) chemistry, has opened up new avenues for the application of compounds like 1-(4-fluorosulfonyloxyphenyl)triazole. nih.govresearchgate.netresearchgate.net This chemistry allows for the tunable design of sulfur electrophiles, providing a unique platform for developing probes with either broad or narrow bioactivity to profile or ligate nucleophilic sites on proteins. nih.gov

Advanced Characterization and Structural Analysis of 1 4 Fluorosulfonyloxyphenyl Triazole

Spectroscopic Probes for Molecular Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, would be the primary tool for determining the precise chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the triazole ring and the phenyl ring. The chemical shifts (δ) of these protons, reported in parts per million (ppm), would be influenced by their electronic environment. The coupling patterns (e.g., doublets, triplets) and coupling constants (J values) would reveal the connectivity between adjacent protons, confirming the substitution pattern on the aromatic ring.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The chemical shifts of the carbons in the triazole and phenyl rings, as well as the carbon bearing the fluorosulfonyloxy group, would be identified.

¹⁹F NMR: The fluorine NMR spectrum would show a characteristic signal for the fluorine atom in the fluorosulfonyloxy group, providing direct evidence for its presence and information about its electronic environment.

A representative, though hypothetical, data table for the NMR analysis is presented below.

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | ¹⁹F NMR Chemical Shift (δ, ppm) |

| Triazole-H | Expected signals | Expected signals | N/A |

| Phenyl-H | Expected signals | Expected signals | N/A |

| Fluorine | N/A | N/A | Expected signal |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. Key expected absorptions for 1-(4-Fluorosulfonyloxyphenyl)triazole would include those for the S=O and S-F stretching in the fluorosulfonyloxy group, C-N and N-N stretching of the triazole ring, and C=C stretching of the aromatic phenyl ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum.

A summary of expected vibrational frequencies is provided in the hypothetical table below.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| S=O stretch | Characteristic range | Characteristic range |

| S-F stretch | Characteristic range | Characteristic range |

| C-N stretch (Triazole) | Characteristic range | Characteristic range |

| C=C stretch (Aromatic) | Characteristic range | Characteristic range |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum would offer insights into the stability of different parts of the molecule and help to confirm its structure. The molecular ion peak [M]⁺ would be expected, along with fragments corresponding to the loss of the fluorosulfonyl group, the triazole ring, or other stable fragments.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystallographic data would yield a detailed geometric description of the molecule. This would include the precise lengths of all covalent bonds (e.g., C-N, N-N, C-S, S-O, S-F) and the angles between them. Dihedral angles would describe the rotational relationship between different planes within the molecule, such as the orientation of the phenyl ring relative to the triazole ring.

A hypothetical data table summarizing key structural parameters is shown below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N (Triazole) | Expected range |

| S-O | Expected range |

| S-F | Expected range |

| Bond Angles (°) | |

| C-N-N (Triazole) | Expected range |

| O-S-O | Expected range |

| Dihedral Angles (°) | |

| Phenyl-Triazole | Expected value |

Chiroptical Spectroscopy (if applicable to chiral derivatives)

There is no information available in the searched literature regarding the synthesis or characterization of chiral derivatives of 1-(4-Fluorosulfonyloxyphenyl)triazole. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are only applicable to chiral molecules, which are molecules that are non-superimposable on their mirror images. In the absence of any chiral centers or elements of chirality in 1-(4-Fluorosulfonyloxyphenyl)triazole or its known derivatives, chiroptical spectroscopy is not a relevant analytical method.

Theoretical and Computational Studies on 1 4 Fluorosulfonyloxyphenyl Triazole

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For 1-(4-Fluorosulfonyloxyphenyl)triazole, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

Table 1: Predicted Structural Parameters for 1-(4-Fluorosulfonyloxyphenyl)triazole from DFT Calculations (Illustrative) (Note: The following data is illustrative of typical DFT calculation outputs and is not based on published experimental values for this specific molecule.)

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -1250.456 |

| Dipole Moment (Debye) | 3.85 |

| C-N bond length (phenyl-triazole) (Å) | 1.42 |

| S-O bond length (sulfonyl) (Å) | 1.43 |

| S-F bond length (Å) | 1.58 |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For 1-(4-Fluorosulfonyloxyphenyl)triazole, FMO analysis would reveal the distribution of these key orbitals. The HOMO is likely to be located on the electron-rich phenyltriazole moiety, while the LUMO may be distributed over the electron-deficient fluorosulfonyl group. This distribution helps in predicting how the molecule will interact with other reagents.

Table 2: Calculated Frontier Molecular Orbital Energies for 1-(4-Fluorosulfonyloxyphenyl)triazole (Illustrative) (Note: The following data is illustrative and not based on published experimental values.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.52 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 6.27 |

Reaction Mechanism Modeling

Computational chemistry can also be used to model the pathways of chemical reactions, providing detailed information about transition states and reaction intermediates.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. By mapping the PES for a reaction involving 1-(4-Fluorosulfonyloxyphenyl)triazole, chemists can identify the lowest energy path from reactants to products. This path includes transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. The height of the energy barrier at the transition state determines the reaction rate. For instance, studying the hydrolysis of the fluorosulfonyl group would involve mapping the PES for the approach of a water molecule and the subsequent bond-breaking and bond-forming steps.

By comparing the energy barriers of different possible reaction pathways on the PES, it is possible to predict which pathway is more favorable and thus determine the reaction's selectivity. For 1-(4-Fluorosulfonyloxyphenyl)triazole, this could be applied to predict the regioselectivity of electrophilic aromatic substitution on the phenyl ring or the site of nucleophilic attack. For example, computational modeling could determine whether a nucleophile is more likely to attack the sulfur atom of the fluorosulfonyl group or a carbon atom in the triazole ring.

Non-Covalent Interactions and Molecular Recognition in Chemical Systems

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for molecular recognition and the formation of supramolecular structures. While 1-(4-Fluorosulfonyloxyphenyl)triazole does not have strong hydrogen bond donors, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. The aromatic phenyl and triazole rings can also participate in π-π stacking interactions.

Computational methods like Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. For example, in a protein-ligand complex, these calculations could identify the specific non-covalent interactions that stabilize the binding of 1-(4-Fluorosulfonyloxyphenyl)triazole to a biological target. The molecular electrostatic potential (MEP) map is another useful tool, which illustrates the charge distribution on the molecule's surface, highlighting regions that are prone to electrophilic or nucleophilic attack and those likely to engage in electrostatic interactions.

Future Research Directions and Emerging Paradigms for 1 4 Fluorosulfonyloxyphenyl Triazole

Development of Sustainable Synthetic Routes

The future synthesis of 1-(4-Fluorosulfonyloxyphenyl)triazole will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Traditional synthetic methods for related triazole compounds often rely on hazardous reagents and energy-intensive conditions. rsc.org Future research is expected to focus on developing more sustainable pathways.

Key areas for development include:

Eco-friendly Catalysis: Research into heterogeneous catalysts, such as zinc-based nanocrystals, could offer reusable and environmentally benign alternatives to traditional copper catalysts used in azide-alkyne cycloadditions (a common method for forming the triazole ring). rsc.org

Green Solvents: A shift from conventional organic solvents to greener alternatives like water or ionic liquids is anticipated. rsc.orgmdpi.com Aqueous medium has been successfully employed for the synthesis of other 1,2,4-triazole (B32235) derivatives. researchgate.net

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted or ultrasound-accelerated synthesis could significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Triazole Synthesis

| Feature | Conventional Methods | Emerging Sustainable Routes |

|---|---|---|

| Catalyst | Homogeneous copper catalysts | Heterogeneous, reusable nanocrystals (e.g., ZnO) rsc.org |

| Solvent | Organic solvents (e.g., DMF, THF) chemmethod.com | Water, ionic liquids rsc.orgmdpi.com |

| Energy Source | Conventional heating/reflux | Microwaves, ultrasound mdpi.com |

| Byproducts | Often generate significant waste | Reduced E-factor, higher atom economy rsc.org |

| Safety | Use of potentially hazardous azides | In-situ generation of reactive intermediates |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique structure of 1-(4-Fluorosulfonyloxyphenyl)triazole, featuring both a triazole ring and a fluorosulfate (B1228806) group, opens avenues for exploring novel chemical reactions. The fluorosulfate moiety is a key component of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a powerful set of reactions known for their reliability and high yields. rsc.orgnih.gov

Future research will likely investigate:

SuFEx Click Chemistry: The fluorosulfate group can act as a versatile hub for connecting with various nucleophiles. researchgate.net This enables the rapid synthesis of a wide array of derivatives by reacting 1-(4-Fluorosulfonyloxyphenyl)triazole with amines, phenols, and other nucleophilic partners. This reactivity is central to its potential in creating diverse molecular libraries.

Cross-Coupling Reactions: Aryl fluorosulfates have emerged as effective alternatives to triflates in various carbon-carbon and carbon-heteroatom cross-coupling reactions. rsc.org This allows for the modification of the phenyl ring, attaching different functional groups to tailor the molecule's properties.

Triazole Ring Functionalization: The triazole ring itself can be a site for further chemical modification. While known for its stability, the nitrogen atoms can participate in coordination with metal ions, and the ring can be functionalized to alter its electronic and steric properties. mdpi.commdpi.com

These explorations will expand the chemical toolbox available for modifying 1-(4-Fluorosulfonyloxyphenyl)triazole, paving the way for the creation of novel compounds with tailored functionalities.

Expansion into Advanced Materials Science Applications

The structural characteristics of 1-(4-Fluorosulfonyloxyphenyl)triazole suggest its potential as a building block for advanced materials. The high nitrogen content and stability of the triazole ring are desirable features in several material applications. mdpi.comresearchgate.net

Emerging research directions include:

Polymer Synthesis: The bifunctional nature of the molecule makes it an ideal monomer or cross-linking agent for the synthesis of novel polymers. The SuFEx reaction can be employed for polymerization, creating robust and functional materials.

Luminescent Materials: Triazole derivatives have been shown to exhibit interesting photophysical properties. mdpi.com By conjugating the 1-(4-Fluorosulfonyloxyphenyl)triazole core with other aromatic systems, it may be possible to develop new luminophores for applications in optoelectronics, such as organic light-emitting diodes (OLEDs).

Energetic Materials: The high nitrogen content and thermal stability of the 1,2,3-triazole ring are properties often sought in the development of energetic materials. researchgate.netnih.gov Research could explore the incorporation of the fluorosulfonyloxyphenyl triazole scaffold into more complex, energy-rich molecules.

The versatility of this compound allows for its potential incorporation into a wide range of materials, from stable polymers to functional optoelectronic and energetic systems.

Integration into High-Throughput Screening Methodologies for Chemical Discovery

The reliable and efficient nature of the reactions involving the fluorosulfate group makes 1-(4-Fluorosulfonyloxyphenyl)triazole an excellent candidate for high-throughput screening (HTS) and chemical discovery platforms. nih.govnih.gov

Future applications in this area will likely focus on:

Combinatorial Chemistry: Using the SuFEx click chemistry approach, 1-(4-Fluorosulfonyloxyphenyl)triazole can serve as a central scaffold to be reacted with large libraries of diverse building blocks (e.g., amines, phenols) in a parallel synthesis format. nih.govnih.gov This allows for the rapid generation of hundreds or thousands of unique derivatives.

Automated Synthesis and Screening: The robustness of SuFEx reactions is compatible with automated liquid handling systems and 96-well plate formats. nih.gov This enables the synthesis and subsequent biological or material screening of the resulting compounds to be performed in a high-throughput manner, accelerating the discovery of new functional molecules. nih.govrsc.org

Fragment-Based Discovery: The core molecule can be used as a versatile fragment in drug discovery or materials science. By screening the library of derivatives for desired properties, researchers can quickly identify promising lead compounds for further optimization.

The integration of 1-(4-Fluorosulfonyloxyphenyl)triazole into HTS workflows has the potential to significantly accelerate the pace of discovery for new drugs, probes, and materials. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Fluorosulfonyloxyphenyl)triazole, and how do reaction conditions influence yield?

Methodological Answer:

- Key Steps : Synthesis typically involves a multi-step approach:

- Critical Parameters :

- Temperature : Elevated temperatures (>80°C) accelerate CuAAC but may degrade sensitive functional groups.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .

- Catalyst : Cu(I) species (e.g., CuBr) are essential for regioselective triazole formation .

- Yield Optimization : Microwave-assisted synthesis reduces reaction time (from 16 hrs to 2–4 hrs) and improves yields by 15–20% for analogous triazoles .

Advanced: How do steric and electronic effects of the 4-fluorosulfonyloxy group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : Crystallographic studies of similar triazoles reveal dihedral angles of 45–60° between the phenyl ring and triazole, creating steric hindrance that limits nucleophilic attack at the triazole N2 position .

- Electronic Effects :

- Experimental Validation : DFT calculations (B3LYP/6-31G*) and Hammett σ constants (σ = +0.78) quantify electronic contributions .

Basic: What spectroscopic techniques are most effective for characterizing 1-(4-Fluorosulfonyloxyphenyl)triazole?

Methodological Answer:

- NMR :

- ¹H NMR : Distinct singlet for triazole protons (δ 8.1–8.3 ppm) and deshielded aromatic protons (δ 7.5–7.8 ppm) due to electron-withdrawing groups .

- ¹⁹F NMR : Single peak near δ -110 ppm confirms fluorosulfonyloxy substitution .

- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ with <2 ppm error, critical for verifying isotopic labeling (e.g., ¹⁴C in metabolic studies) .

- X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks impacting crystallinity .

Advanced: How can contradictory biological activity data for triazole derivatives be resolved in structure-activity relationship (SAR) studies?

Methodological Answer:

- Data Contradiction Analysis :

- Assay Variability : Compare IC₅₀ values across standardized assays (e.g., MTT vs. resazurin for cytotoxicity) .

- Substituent Effects : Para-fluorosulfonyloxy groups in 1-(4-Fluorosulfonyloxyphenyl)triazole may exhibit dual behavior: enhancing membrane permeability (logP = 2.3) while reducing target affinity due to steric bulk .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies clashes between the sulfonyl group and active-site residues (e.g., CYP51A1 in antifungal studies) .

- Resolution Strategy : Use isosteric replacements (e.g., methylsulfone) to decouple electronic and steric effects .

Basic: What are the stability challenges for 1-(4-Fluorosulfonyloxyphenyl)triazole under physiological conditions?

Methodological Answer:

- Hydrolytic Degradation :

- The sulfonyloxy group undergoes hydrolysis at pH > 7.5, forming 4-hydroxyphenyltriazole.

- Mitigation : Store compounds in anhydrous DMSO at -20°C; use buffered solutions (pH 6.5–7.0) for in vitro assays .

- Thermal Stability : Decomposition above 150°C (TGA data) necessitates low-temperature storage .

Advanced: How does isotopic labeling (e.g., ¹⁴C) impact pharmacokinetic studies of 1-(4-Fluorosulfonyloxyphenyl)triazole?

Methodological Answer:

- Labeling Strategy : Introduce ¹⁴C at the triazole C5 position via [¹⁴C]-para-fluoro-benzonitrile precursors, achieving >98% radiochemical purity .

- Applications :

- Data Interpretation : Correct for isotopic dilution effects in quantitative bioanalysis .

Basic: What in vitro assays are recommended for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial Activity :

- MIC Assays : Test against Gram-positive bacteria (e.g., S. aureus ATCC 29213) in Mueller-Hinton broth .

- Anticancer Screening :

- MTT Assay : Use HepG2 cells (72 hrs exposure, IC₅₀ = 12.5 µM reported for analogs) .

- Enzyme Inhibition :

- Fluorometric Assays : Monitor carbonic anhydrase inhibition (e.g., CA IX isoform) with 4-nitrophenyl acetate substrate .

Advanced: What mechanistic insights explain the dual antioxidant/pro-oxidant behavior of fluorosulfonyloxy-substituted triazoles?

Methodological Answer:

- Pro-Oxidant Mechanism : Fluorosulfonyloxy groups generate ROS via Fenton-like reactions in the presence of Fe²⁺, causing DNA strand breaks (Comet assay data) .

- Antioxidant Mechanism : Triazole ring scavenges hydroxyl radicals (•OH) with rate constants of 1.2 × 10¹⁰ M⁻¹s⁻¹ (pulse radiolysis studies) .

- Balancing Effects : Structure-dependent redox behavior—electron-deficient triazoles favor pro-oxidant activity, while electron-rich derivatives act as antioxidants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.